1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a structurally complex heterocyclic molecule featuring:
- A pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core, which combines fused pyrrole, triazole, and dione moieties.
- A 3-(2-chlorophenyl)-1,2,4-oxadiazole substituent linked via a methyl group.
- A 2,3-dihydro-1H-inden-5-yl group at position 4.
Properties
IUPAC Name |
3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(2,3-dihydro-1H-inden-5-yl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O3/c23-16-7-2-1-6-15(16)20-24-17(32-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)14-9-8-12-4-3-5-13(12)10-14/h1-2,6-10,18-19H,3-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZVNKGOLSHMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions The process may start with the preparation of the oxadiazole ring through the cyclization of appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry
This compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with tailored properties.
Biology
Research indicates that compounds similar to this one exhibit significant antimicrobial and anticancer properties. The specific interactions with biological targets such as enzymes and receptors can lead to the development of novel therapeutic agents.
Medicine
Ongoing studies are investigating its potential as a therapeutic agent for various diseases. The compound's mechanism of action may involve modulation of cellular pathways related to growth and apoptosis.
Materials Science
The compound may be utilized in the development of new materials with specific properties. Its unique chemical structure can be exploited to create materials that exhibit desirable characteristics such as enhanced durability or specific reactivity.
Antimicrobial Activity
In a study published in PubMed Central, derivatives of oxadiazole compounds demonstrated significant antimicrobial activity against various pathogens. The chlorophenyl group enhances this activity by increasing the lipophilicity of the molecule, allowing better membrane penetration .
Anticancer Properties
Research has shown that similar compounds exhibit cytotoxic effects on cancer cell lines. For instance, the interaction of these compounds with the c-Myc transcription factor has been linked to altered gene expression involved in cell proliferation and apoptosis .
Materials Development
Innovative applications in materials science have been explored where derivatives of this compound are incorporated into polymer matrices to enhance mechanical properties and thermal stability. Such materials are being investigated for use in coatings and composites .
Mechanism of Action
The mechanism of action of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s fused pyrrolo-triazole-dione system distinguishes it from other heterocyclic scaffolds in analogous molecules:
Substituent Effects
- 3-(2-Chlorophenyl)-1,2,4-oxadiazole : This substituent introduces electron-withdrawing chlorine and oxadiazole’s metabolic stability , contrasting with methoxy or methyl groups in analogs (e.g., 4-methoxyphenyl in ). The chlorine atom may enhance lipophilicity and π-π stacking interactions .
- 2,3-Dihydro-1H-inden-5-yl : Unlike simpler aryl groups (e.g., phenyl or bromophenyl in ), this partially saturated bicyclic system could reduce steric hindrance while maintaining aromatic interactions.
Solubility and Stability
- The chlorophenyl-oxadiazole group may counterbalance this by enhancing lipid solubility, a critical factor in drug bioavailability .
Biological Activity
The compound 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (often referred to as Compound A ) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of Compound A is characterized by a complex arrangement of oxadiazole and triazole rings which are known for their diverse biological activities. The molecular formula for Compound A is with a molecular weight of approximately 436.93 g/mol.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with Compound A:
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
- Case Studies : In vitro studies have shown that similar oxadiazole derivatives have IC50 values ranging from 0.24 µM to 6.55 µM against various cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer) .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 0.2757357 | |
| Compound B | HEPG2 | 1.18 ± 0.14 | |
| Compound C | LoVo | 0.420 ± 0.012 |
Anti-inflammatory Activity
Compounds containing the oxadiazole moiety have also been investigated for their anti-inflammatory effects:
- Inhibition of COX Enzymes : Some derivatives have shown selective inhibition of COX-2 over COX-1, indicating potential use in treating inflammatory conditions with reduced gastrointestinal side effects .
Antimicrobial Activity
The biological evaluation of related compounds has demonstrated antimicrobial properties against various pathogens:
- Mechanism : The activity may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity and interaction mechanisms between Compound A and target proteins:
- Binding Affinity : Docking simulations suggest strong interactions with key enzymes involved in cancer progression and inflammation.
Q & A
Q. How can synthesis conditions for the target compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization involves iterative adjustments to reaction parameters. Key steps include:
- Solvent selection : Use PEG-400 as a green solvent medium to enhance solubility and reaction efficiency .
- Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to accelerate reaction rates .
- Temperature control : Maintain 70–80°C to balance kinetic energy and thermal stability of intermediates .
- Progress monitoring : Employ thin-layer chromatography (TLC) to track reaction completion and identify byproducts .
- Purification : Perform recrystallization in aqueous acetic acid to isolate high-purity products .
Reference established protocols for analogous triazole-oxadiazole hybrids to guide condition refinement .
Q. What analytical techniques are critical for characterizing the compound’s structural integrity?
- Methodological Answer : A multi-technique approach ensures accurate structural validation:
- Elemental analysis : Confirm stoichiometry and purity by comparing calculated vs. observed C, H, N, S percentages .
- ¹H-NMR : Analyze chemical shifts (δ 7.2–8.1 ppm for aromatic protons; δ 3.5–5.0 ppm for methylene/methine groups) to verify substituent positions .
- LC-MS : Detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to corroborate the molecular formula .
Cross-reference spectral data with structurally similar pyrrolo-triazole derivatives to resolve ambiguities .
Q. How can initial biological potential be assessed using computational tools?
- Methodological Answer : Prioritize in silico screening to narrow down experimental targets:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward receptors (e.g., kinases, GPCRs). Compare results to known inhibitors (e.g., triazole-based drugs) .
- ADME profiling : Employ SwissADME or pkCSM to evaluate pharmacokinetic properties (e.g., logP, bioavailability, blood-brain barrier permeability) .
- Toxicity prediction : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks .
Advanced Research Questions
Q. How can computational reaction design frameworks accelerate the development of derivatives?
- Methodological Answer : Integrate quantum chemical calculations and machine learning (ML) for predictive synthesis:
- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways .
- ML-driven optimization : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, and temperatures .
- Feedback loops : Incorporate experimental data (e.g., failed conditions) into ML algorithms to refine predictions iteratively .
Example: ICReDD’s hybrid computational-experimental workflows reduce trial-and-error cycles by 40–60% .
Q. How should contradictory spectral or biological data be resolved?
- Methodological Answer : Address discrepancies systematically:
- Spectral conflicts : Re-run NMR/LC-MS under standardized conditions (deuterated solvents, calibrated instruments). Compare with synthetic intermediates to trace impurities .
- Biological outliers : Validate in vitro assays (e.g., enzyme inhibition) with orthogonal methods (e.g., SPR, cellular viability assays). Check for assay interference from residual solvents .
- Statistical rigor : Apply Grubbs’ test to identify outliers and repeat experiments with larger sample sizes (n ≥ 3) .
Q. What strategies enhance stability in the compound’s heterocyclic core during functionalization?
- Methodological Answer : Mitigate decomposition during derivatization:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection in the pyrrolo-triazole system to prevent unwanted side reactions .
- Low-temperature coupling : Perform Suzuki-Miyaura reactions at 0–5°C to preserve the oxadiazole ring .
- Radical scavengers : Add TEMPO (0.1 eq) to quench free radicals during photochemical steps .
Monitor stability via accelerated degradation studies (40°C/75% RH for 14 days) .
Q. How can multi-step synthesis be streamlined for scaled-up production of analogs?
- Methodological Answer : Adopt telescoped synthesis to minimize isolation steps:
- One-pot reactions : Combine cyclization and alkylation steps using phase-transfer catalysts (e.g., TBAB) .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., nitration) to improve safety and yield .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
Q. What in silico approaches predict metabolite formation and toxicity?
- Methodological Answer : Leverage computational metabolism prediction:
- CYP450 modeling : Use StarDrop or MetaSite to identify likely oxidation sites (e.g., indenyl or chlorophenyl groups) .
- Metabolite toxicity : Screen predicted metabolites (e.g., hydroxylated derivatives) in ToxTree for structural alerts .
Cross-validate with in vitro hepatocyte assays for high-risk metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
